6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group at the 6-position and an o-tolyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of imidazo[1,2-a]pyridines, including 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine. Common methods include:
Condensation Reactions: The reaction of 2-aminopyridine with halo-carbonyl compounds.
Multicomponent Reactions: One-pot condensation of aldehyde, isonitriles, and 2-aminopyridines.
Oxidative Coupling: Using transition metal catalysts to facilitate the coupling of 2-aminopyridine with various aromatic ketones.
Industrial Production Methods
Industrial production methods often involve the use of scalable and eco-friendly protocols. For example, the use of green solvents and catalyst-free reactions has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution: Reactions involving the substitution of functional groups on the imidazo[1,2-a]pyridine scaffold.
Cyclization: Intramolecular cyclization reactions to form fused bicyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, aldehydes, isonitriles, and halo-carbonyl compounds . Reaction conditions often involve mild temperatures and the use of green solvents to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the VEGFR2 receptors, inhibiting tumor cell growth and angiogenesis . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
Zolpidem: Used in the treatment of insomnia.
Alpidem: An anxiolytic agent.
Necopidem and Saripidem: Anxiolytic agents.
These compounds share a similar imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-8-15-16-14(10-17(15)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
InChI Key |
HMYBHNZSRDTKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C |
Origin of Product |
United States |
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